molecular formula C25H23ClN4O4 B2862404 ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-96-1

ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2862404
CAS No.: 442893-96-1
M. Wt: 478.93
InChI Key: WJPJDHPITPSMMG-SLMZUGIISA-N
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Description

Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a tricyclic core with fused pyridine and pyrimidine rings. Its structure includes a 3-chlorobenzoyl substituent at position 6 and a butyl group at position 6. The 3-chlorobenzoyl group enhances lipophilicity and may influence binding affinity in medicinal chemistry contexts, while the butyl chain likely increases molecular weight and modulates solubility .

Properties

IUPAC Name

ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-3-5-12-30-21-18(24(32)29-13-7-6-11-20(29)27-21)15-19(25(33)34-4-2)22(30)28-23(31)16-9-8-10-17(26)14-16/h6-11,13-15H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJDHPITPSMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazatricyclo compound: This step involves the cyclization of a suitable precursor to form the triazatricyclo core structure.

    Introduction of the butyl group: The butyl group is introduced through an alkylation reaction.

    Addition of the 3-chlorobenzoyl group: This step involves the acylation of the compound with 3-chlorobenzoyl chloride.

    Formation of the imino group: The imino group is introduced through a condensation reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs, focusing on substituents, molecular properties, and functional implications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target: Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-butyl, 6-(3-chlorobenzoyl) C₂₆H₂₅ClN₄O₄* ~504.0 (inferred) High lipophilicity (XLogP3 ≈ 3.2†), potential halogen bonding via Cl substituent
Analog 1: Ethyl 6-benzoylimino-7-butyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-butyl, 6-benzoyl C₂₆H₂₆N₄O₄ 470.5 Lower lipophilicity (XLogP3 ≈ 2.8‡); absence of Cl reduces electrophilicity
Analog 2: Ethyl 7-methyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-methyl, 6-(3-chlorobenzoyl) C₂₃H₁₉ClN₄O₄ 450.9 Smaller alkyl chain improves solubility; Cl retains halogen bonding potential
Analog 3: Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-(3-methoxypropyl), 6-(3-methylbenzoyl) C₂₆H₂₆N₄O₅ 474.5 Methoxy group enhances polarity (XLogP3 = 2.7); methylbenzoyl reduces steric bulk
Analog 4: Ethyl 7-butyl-11-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-butyl, 11-methyl, 6-(3-nitrobenzoyl) C₂₆H₂₅N₅O₆ 503.5 Nitro group increases electron-withdrawing effects; higher molecular weight
Analog 5: Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[...]-5-carboxylate 7-benzyl, 6-(2-methylbenzoyl) C₂₉H₂₄N₄O₄ 504.5 Benzyl group enhances aromatic stacking; ortho-substitution alters steric effects

*Inferred from analogs; †Estimated via comparative analysis with ; ‡Reported in .

Key Research Findings

Substituent Effects on Lipophilicity and Solubility

  • Chlorine vs. Methyl Groups: The 3-chlorobenzoyl substituent in the target compound increases lipophilicity (XLogP3 ≈ 3.2) compared to the 3-methylbenzoyl analog (XLogP3 = 2.7). This difference may enhance membrane permeability but reduce aqueous solubility .

Electronic and Steric Influences

  • Electron-Withdrawing Groups: The nitro substituent in Analog 4 introduces strong electron-withdrawing effects, which may stabilize negative charges in reactive intermediates or binding interactions .
  • Steric Hindrance: Ortho-substituted benzoyl groups (e.g., 2-methylbenzoyl in Analog 5) create steric bulk that could hinder rotational freedom or intermolecular packing .

Hydrogen Bonding and Crystal Packing

  • Computational studies suggest such interactions may stabilize supramolecular aggregates or protein-ligand complexes .

Biological Activity

Ethyl 7-butyl-6-(3-chlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazene compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with a triazene moiety that is known for its reactivity and biological activity. The presence of the 3-chlorobenzoyl group is significant as halogenated aromatic compounds often exhibit enhanced biological properties.

Antimicrobial Activity

Triazene compounds have been recognized for their antimicrobial properties. Studies have shown that derivatives of triazenes exhibit significant activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : Research indicates that some triazene derivatives have low MIC values against both gram-positive and gram-negative bacteria. For instance, one study reported MIC values as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 0.03 mg/mL against Mycobacterium smegmatis .
  • Fungal Activity : Triazenes also demonstrate antifungal activity against strains such as Candida albicans, with effective MICs reported in the range of micrograms per milliliter .

Anticancer Activity

The anticancer potential of triazene compounds has been extensively studied:

  • Cytotoxicity : Various triazene derivatives have shown promising cytotoxic effects on human cancer cell lines. For example, specific triazene salts exhibited strong antiproliferative activity against Burkitt lymphoma DAUDI and human colon adenocarcinoma HT-29 cells with IC50 values of approximately 4.91 µg/mL and 5.59 µg/mL respectively .
  • Mechanism of Action : The mechanism often involves DNA alkylation leading to apoptosis in cancer cells, making these compounds valuable candidates for further development as chemotherapeutic agents.

Study on Antimicrobial Properties

In a recent study assessing the antimicrobial properties of newly synthesized diaryltriazenes, it was found that these compounds were effective against multidrug-resistant bacteria. The study utilized standardized microbiological assays to determine the sensitivity of various bacterial strains to the triazene derivatives .

CompoundMIC (µg/mL)Target Organism
T39.937Candida albicans
T40.28Escherichia coli
T50.64Enterococcus faecalis

Study on Anticancer Effects

Another investigation focused on the antiproliferative effects of triazene compounds against several cancer cell lines demonstrated that these compounds could significantly inhibit cell growth and induce apoptosis .

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